2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one
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Overview
Description
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one is a heterocyclic organic compound with a unique structure that includes a phenanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a phenanthridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. The specific pathways involved depend on the biological context, but common targets include DNA, proteins, and cell membranes. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparison with Similar Compounds
Phenanthridine: Shares the core structure but lacks the hydrogenation seen in 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one.
Phenanthrene: A related polycyclic aromatic hydrocarbon with different chemical properties.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with a different arrangement.
Uniqueness: this compound is unique due to its fully hydrogenated phenanthridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
13689-45-7 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one |
InChI |
InChI=1S/C13H17NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H2,(H,14,15) |
InChI Key |
PIRYUTURFGWSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3)NC2=O |
Origin of Product |
United States |
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